N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide
Description
This compound features a 1,3,4-oxadiazole core substituted with a 2,4-dimethylthiazole moiety at the 5-position and a 5-methyl-1,2-oxazole-3-carboxamide group at the 2-position. The structural complexity arises from the integration of three heterocyclic systems: oxazole, thiazole, and oxadiazole. Such multi-heterocyclic architectures are common in pharmaceuticals and agrochemicals due to their ability to engage in diverse molecular interactions, such as hydrogen bonding and π-π stacking, which enhance target binding and selectivity .
Properties
IUPAC Name |
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O3S/c1-5-4-8(17-20-5)10(18)14-12-16-15-11(19-12)9-6(2)13-7(3)21-9/h4H,1-3H3,(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRYBWKWMAFLOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, followed by the construction of the oxadiazole and oxazole rings via cyclization reactions. The final step involves the coupling of these heterocycles to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. Scale-up processes often require detailed studies to ensure reproducibility and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the heterocyclic rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the heterocyclic rings .
Scientific Research Applications
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with various molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes, receptors, and other biomolecules, leading to modulation of biochemical pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
a. N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methylthiadiazole-5-carboxamide ()
- Structural Difference : Replaces the oxadiazole ring with a 1,3,4-thiadiazole and substitutes the dimethylthiazole with a cyclobutyl group.
- The cyclobutyl group introduces steric bulk, which may hinder binding to flat enzymatic pockets .
b. 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]-1,2-oxazole-3-carboxamide ()
- Structural Difference : Incorporates a benzodioxin ring and a thiophene-oxadiazole-thiazole system.
- The thiophene moiety may confer metabolic stability compared to dimethylthiazole, as sulfur atoms resist oxidative degradation .
Substituent Variations
a. N-(3-Chlorophenyl)-5-methyl-1,2-oxazole-3-carboxamide ()
- Structural Difference : Lacks the oxadiazole-thiazole system; instead, the oxazole-carboxamide is attached to a chlorophenyl group.
- Impact : The absence of the oxadiazole-thiazole unit reduces molecular weight (295.13 g/mol) and complexity, likely diminishing target affinity but improving synthetic accessibility. The chloro substituent introduces electron-withdrawing effects, which could stabilize the molecule against nucleophilic attack .
Physicochemical and Pharmacokinetic Trends
Key Observations :
Research Implications and Limitations
- Unanswered Questions : Exact bioactivity data (e.g., IC₅₀, binding affinity) for the target compound are absent in the evidence, necessitating experimental validation.
- Discontinuation Trends : Analogs like N-(3-chlorophenyl)-5-methyl-oxazole-3-carboxamide () were discontinued, possibly due to toxicity or instability, highlighting the need for structural optimization in the target compound .
Biological Activity
N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features multiple heterocyclic moieties—specifically thiazole and oxadiazole—contributing to its biological activity. The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds containing thiazole and oxadiazole rings exhibit significant anticancer properties. For instance, a study evaluated various derivatives of thiazoles and oxadiazoles against different cancer cell lines. The compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin in Jurkat T-cells and A431 epidermoid carcinoma cells .
Table 1: Anticancer Activity of Related Compounds
Antimicrobial Properties
The compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported effective inhibition against strains such as E. coli and S. aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Table 2: Antimicrobial Activity
Anti-inflammatory Effects
The anti-inflammatory potential of the compound was evaluated using various in vivo models. It exhibited a significant reduction in inflammation markers such as TNF-alpha and IL-6 in animal models subjected to induced inflammation .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis by binding to ribosomes.
- Anti-inflammatory Pathways : It modulates signaling pathways involved in inflammation, particularly the NF-kB pathway.
Case Studies
One notable case study involved the administration of the compound in a murine model of breast cancer. The treatment group showed a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
